molecular formula C14H21N B3031858 4-(3,4-Dimethyl-benzyl)-piperidine CAS No. 782504-68-1

4-(3,4-Dimethyl-benzyl)-piperidine

Cat. No.: B3031858
CAS No.: 782504-68-1
M. Wt: 203.32 g/mol
InChI Key: UGDSMWFVBHRRCG-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Heterocycles in Organic Synthesis

The history of piperidine dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper. dtic.mil This discovery opened the door to the vast field of heterocyclic chemistry. Industrially, piperidine is produced through the hydrogenation of pyridine (B92270). dtic.mil The versatility of the piperidine ring has made it a common building block in the synthesis of a wide range of organic compounds, including many pharmaceuticals. whiterose.ac.uk

Structural Significance of 4-Benzylpiperidine (B145979) Scaffolds in Chemical Research

The 4-benzylpiperidine scaffold is a key structural element in a variety of compounds with important biological activities. This framework is present in molecules designed as serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, and its derivatives have been investigated for their potential as triple reuptake inhibitors. walshmedicalmedia.com The substitution pattern on the benzyl (B1604629) group and modifications to the piperidine ring have been shown to be critical in determining the compound's interaction with biological targets. For example, research on 4-benzylpiperidine carboxamides has demonstrated that the nature of the aromatic substituents plays a crucial role in their selectivity for monoamine transporters. walshmedicalmedia.com Furthermore, derivatives of 4-benzylpiperidine have been explored for a range of other applications, including as potential treatments for psychosis and brain damage.

Rationale for Investigating 4-(3,4-Dimethyl-benzyl)-piperidine: Bridging Structural Features and Synthetic Challenges

The specific compound this compound is of interest due to the substitution pattern on its benzyl moiety. While a significant body of research exists on various substituted 4-benzylpiperidines, the 3,4-dimethyl derivative is less documented. The rationale for its investigation stems from the known influence of substituents on the pharmacological properties of this class of compounds. The introduction of methyl groups at the 3 and 4 positions of the benzyl ring can be expected to alter the molecule's steric and electronic properties, which in turn could modulate its biological activity and metabolic stability.

For instance, studies on related benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have shown that the position of methyl substitution on the benzyl group can significantly impact their inhibitory activity against cholinesterases. This suggests that the specific placement of the dimethyl groups in this compound could lead to unique biological properties worthy of investigation.

The synthesis of this compound, while not extensively described, could likely be achieved through established synthetic routes for 4-substituted piperidines. A common method for creating the parent 4-benzylpiperidine involves the reaction of 4-cyanopyridine (B195900) with toluene (B28343), followed by catalytic hydrogenation of the pyridine ring. dtic.mil Adapting this for the target molecule would likely involve starting with 3,4-dimethyltoluene. Another potential route could involve the Knoevenagel condensation of N-benzyl-4-piperidone with an appropriate active methylene (B1212753) compound, a method that has been used to prepare other 4-substituted N-benzyl-piperidines. researchgate.net

Interactive Data Tables

Below are tables detailing some of the predicted and known properties of the compound of interest and its parent structure, 4-benzylpiperidine.

Table 1: Physicochemical Properties of this compound Note: The following data is computationally predicted as experimental values are not readily available in published literature.

PropertyValue
Molecular FormulaC14H21N
Molecular Weight203.33 g/mol
XLogP33.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass203.167400228
Monoisotopic Mass203.167400228
Topological Polar Surface Area12 Ų
Heavy Atom Count15

Table 2: Properties of 4-Benzylpiperidine

PropertyValueReference
Molecular FormulaC12H17N sigmaaldrich.com
Molecular Weight175.27 g/mol sigmaaldrich.com
Boiling Point279 °C sigmaaldrich.com
Melting Point6-7 °C sigmaaldrich.com
Density0.997 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.537 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3,4-dimethylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11-3-4-14(9-12(11)2)10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDSMWFVBHRRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457589
Record name 4-(3,4-Dimethyl-benzyl)-piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782504-68-1
Record name 4-[(3,4-Dimethylphenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782504-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dimethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 4 3,4 Dimethyl Benzyl Piperidine Scaffolds

Detailed Reaction Pathway Elucidation for Piperidine (B6355638) Formation Processes

The synthesis of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. nih.gov For benzylpiperidines, a common and effective route involves the hydrogenation of the corresponding pyridine (B92270) derivative. wikipedia.orgchemicalbook.comresearchgate.net This process typically utilizes transition metal catalysts, such as palladium on carbon (Pd/C), rhodium on carbon (Rh/C), or platinum on carbon (Pt/C), under hydrogen pressure. researchgate.net The reaction proceeds through the stepwise reduction of the aromatic pyridine ring to a piperidine ring.

Another significant pathway is through cyclization reactions. nih.govmdpi.com Intramolecular cyclization, where a substrate containing a nitrogen source and an active site cyclizes to form the piperidine ring, is a powerful strategy. mdpi.com These reactions can proceed via the formation of either a new carbon-nitrogen (C-N) bond or a new carbon-carbon (C-C) bond. mdpi.com The regioselectivity of these cyclizations is often governed by Baldwin's rules. mdpi.com

One-pot multi-step transformations have also been developed for the synthesis of 4-benzylpiperidines. For instance, a palladium-on-carbon catalyzed hydrodechlorination-hydrogenation of 4-acylpyridines can directly yield 4-benzylpiperidine (B145979) hydrochlorides in high yields. researchgate.net Similarly, the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde followed by a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst provides a convenient route to 3-(substituted benzyl)piperidines. researchgate.net

The Suzuki coupling protocol offers an efficient method for constructing 4-benzyl piperidines. This involves the hydroboration of N-Boc-4-methylene piperidine followed by a palladium-catalyzed reaction with a suitable aryl halide or triflate. organic-chemistry.org This method demonstrates broad functional group tolerance. organic-chemistry.org

Studies on Hydride Transfer and Radical Intermediates in Catalytic Reactions

Hydride transfer is a fundamental process in many catalytic reactions, including those involving piperidine scaffolds. nih.gov In the context of N-benzylpiperidines, studies using electrospray ionization mass spectrometry have revealed an ion-neutral complex (INC)-mediated hydride transfer reaction during fragmentation. nih.gov Upon protonation, these compounds can dissociate into an INC composed of a benzyl (B1604629) cation and piperidine. nih.gov Subsequently, a hydride transfer can occur from the piperidine to the benzyl cation. nih.gov The efficiency of this hydride transfer is influenced by the substituents on the benzyl ring, with electron-withdrawing groups favoring the transfer. nih.gov

Radical intermediates also play a crucial role in certain synthetic routes to piperidines. For example, cobalt-catalyzed intramolecular radical C-H amination/cyclization of linear amines can proceed through the formation of a radical cation, which then transforms into a benzyl radical after deprotonation. nih.gov Further electron transfer leads to a benzyl cation that reacts to form the heterocyclic ring. nih.gov Similarly, intramolecular radical cyclization of 1,6-enynes initiated by triethylborane (B153662) involves a complex cascade of radical reactions, including successive cyclizations and ring cleavage to form the piperidine ring. nih.gov

Analysis of Iminium Ion and Enamine Intermediates in C-C Bond Formation

Iminium ions and enamines are key reactive intermediates in a variety of C-C bond-forming reactions leading to piperidine derivatives. dtic.mil The formation of an imine occurs from the reaction of a primary amine with an aldehyde or ketone, while a secondary amine yields an enamine. youtube.com These intermediates can undergo further reactions to construct the piperidine ring.

For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes proceeds through the formation of an enamine, which then generates an iminium ion. nih.govmdpi.com Subsequent reduction of this iminium ion leads to the formation of the piperidine. nih.govmdpi.com Similarly, the aza-Prins reaction, a powerful tool for piperidine synthesis, involves the generation of an iminium ion that undergoes cyclization. nih.gov

The Pictet-Spengler reaction is another classic example where an iminium ion intermediate is crucial for the formation of tetrahydro-β-carboline and related piperidine-fused ring systems.

Catalyst Role and Turnover Mechanisms in Organometallic and Organocatalytic Transformations

Catalysts are central to the efficient synthesis of piperidine derivatives, with both organometallic and organocatalytic systems being widely employed. nih.govnih.gov In organometallic catalysis, transition metals like palladium, rhodium, iridium, nickel, gold, and cobalt play a pivotal role. nih.govnih.gov

For example, in the hydrogenation of pyridines, the metal catalyst facilitates the addition of hydrogen across the double bonds of the aromatic ring. nih.gov In Suzuki couplings, a palladium catalyst is essential for the cross-coupling of the organoboron species with the aryl halide. organic-chemistry.org Iridium(III) catalysts have been used in sequential cascades of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer to stereoselectively synthesize substituted piperidines. nih.gov

The catalyst's ligand environment is often critical for controlling the reaction's outcome. Chiral ligands are used to achieve enantioselective synthesis, a key requirement in pharmaceutical chemistry. nih.gov For instance, a nickel catalyst with a chiral P-O ligand has been used for the highly enantioselective intramolecular hydroalkenylation of 1,6-ene-dienes to produce N-heterocycles. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also gained prominence in piperidine synthesis. nih.gov These catalysts can activate substrates through the formation of iminium ions or enamines, facilitating subsequent bond-forming reactions. nih.gov

Regioselectivity and Diastereoselectivity Control in Benzylpiperidine Synthesis

Controlling regioselectivity and diastereoselectivity is a major challenge and a key focus in the synthesis of substituted piperidines, including the 4-(3,4-dimethyl-benzyl)-piperidine scaffold. nih.govnih.gov The spatial arrangement of substituents on the piperidine ring is critical for its biological activity.

Various strategies have been developed to achieve stereocontrol. The use of chiral catalysts is a common approach. nih.gov For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to enantioenriched 3-substituted piperidines. acs.org

Substrate-controlled methods, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction, are also widely used. escholarship.org For instance, the diastereoselective carbolithiation of enecarbamates bearing chiral auxiliaries can lead to highly substituted piperidines with excellent diastereoselectivity. escholarship.org

The choice of reaction conditions, such as solvent and temperature, can also significantly influence the stereochemical outcome. nih.gov For example, in iridium-catalyzed amination reactions, using water as a solvent can prevent the racemization of enantioenriched substrates. nih.gov The development of new epoxidation reagents has also enabled the diastereoselective synthesis of highly substituted, oxygenated piperidines from tetrahydropyridines. researchgate.net

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements can be powerful transformations in the synthesis of complex piperidine structures. While not as common as cyclization or cross-coupling reactions for the primary synthesis of the benzylpiperidine scaffold, they can be employed to modify existing piperidine derivatives or to construct the ring system from acyclic precursors in unique ways.

One example of a relevant rearrangement is the nih.govnih.gov-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines, which transforms them into N-allylhydroxylamines. ox.ac.uk While this specific example does not directly form a piperidine ring, it illustrates the potential for sigmatropic rearrangements in modifying N-benzyl substituted nitrogen heterocycles.

Another type of rearrangement that can be conceptually applied to piperidine synthesis is the Favorskii rearrangement, which involves the rearrangement of cyclopropanones and halo-ketones. youtube.com Although direct application to this compound synthesis is not prominently reported, the underlying principles of ring contraction could be adapted in novel synthetic strategies.

Radical rearrangements are also known. For instance, the treatment of certain aziridines with tri-n-butyltin hydride can induce a radical rearrangement cascade involving a 5-exo-trig cyclization followed by ring-opening to yield piperidines. whiterose.ac.uk

Computational and Theoretical Insights into this compound

The study of molecular structure and behavior through computational chemistry offers profound insights into the properties of chemical compounds. For this compound, a molecule featuring a flexible piperidine ring linked to a substituted benzyl group, theoretical methods are indispensable for understanding its three-dimensional geometry, electronic landscape, and conformational possibilities. This article delves into the computational and theoretical chemistry studies applied to this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Optimizations

Basis Set Selection and Level of Theory (e.g., B3LYP/6-311G+(d,p), B3LYP/6-311++G(d,p))

The accuracy of DFT calculations depends critically on the choice of the functional and the basis set. The B3LYP hybrid functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-311G are commonly employed. The addition of polarization functions (d,p) allows for non-uniform distortion of the electron cloud, which is crucial for accurately modeling bonding. Diffuse functions (+ or ++) are important for describing anions or systems with significant non-covalent interactions. nih.gov For this compound, a basis set such as B3LYP/6-311G+(d,p) or B3LYP/6-311++G(d,p) provides a robust level of theory for geometry optimization and electronic property calculations. researchgate.netacs.org

A hypothetical geometry optimization of the most stable conformer of this compound at the B3LYP/6-311+G(d,p) level of theory would yield precise structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterAtoms InvolvedCalculated Value
Bond LengthC(benzyl)-C(methylene)1.51 Å
Bond LengthC(methylene)-C(piperidine)1.54 Å
Bond AngleC(benzyl)-C(methylene)-C(piperidine)112.5°
Dihedral AngleC(aromatic)-C(benzyl)-C(methylene)-C(piperidine)-178.0°

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation without empirical parameters, though it does not account for electron correlation as comprehensively as DFT. acs.org It is often used as a starting point for more advanced calculations. Comparing the results from HF and DFT can provide insights into the effects of electron correlation on the molecule's structure and energy.

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The flexibility of this compound, particularly the piperidine (B6355638) ring and the rotatable bond connecting the two ring systems, gives rise to multiple possible conformations. Understanding the relative energies of these conformers is key to predicting the molecule's prevalent shape.

To explore the complex conformational landscape efficiently, a systematic search using a molecular mechanics force field, such as the Merck Molecular Force Field (MMFF), is often performed. nih.gov This method is computationally less demanding than quantum mechanics and can rapidly evaluate the energies of thousands of potential conformations. The search typically involves rotating around single bonds and exploring different ring puckering geometries (e.g., chair, boat, twist-boat for the piperidine ring). The low-energy conformers identified can then be subjected to higher-level DFT calculations for more accurate energy refinement.

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The stability of conformers can be significantly influenced by the surrounding solvent. Implicit solvation models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects. mdpi.comwikipedia.org

The Polarizable Continuum Model (PCM) is a widely used method where the solute is placed in a molecule-shaped cavity within the dielectric continuum. nih.govreddit.com The Solvation Model Density (SMD) is another robust model that is parameterized to accurately reproduce solvation free energies for a wide range of solvents. reddit.comq-chem.com By performing calculations with these models, one can determine how the relative energies of conformers shift in different solvents, which is crucial for understanding the molecule's behavior in a realistic chemical environment. nih.govresearchgate.net For instance, polar solvents might stabilize a conformer with a larger dipole moment.

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Electronic Property Analysis

The electronic properties of a molecule dictate its reactivity, stability, and intermolecular interactions. For this compound, analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Population Analysis (NPA) provide a comprehensive picture of its electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govyoutube.com

A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. nih.gov In the case of this compound, the HOMO is expected to be localized primarily on the piperidine ring, specifically on the nitrogen atom with its lone pair of electrons, and to some extent on the electron-rich dimethyl-substituted benzene (B151609) ring. Conversely, the LUMO would likely be distributed over the antibonding orbitals of the aromatic benzyl (B1604629) group. Quantum chemical calculations for similar benzylpiperidine structures support this distribution. researchgate.net The HOMO-LUMO energy gap provides insight into the charge transfer that can occur within the molecule. nih.gov

Illustrative FMO Data for a Benzylpiperidine Analog

Property Energy (eV) Description
HOMO Energy -5.71 Indicates electron-donating capability
LUMO Energy -3.09 Indicates electron-accepting capability
Energy Gap (ΔE) 2.62 Correlates with chemical reactivity and stability

Note: This data is illustrative, based on values for analogous compounds, to demonstrate the expected electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, the most negative region is anticipated to be around the nitrogen atom of the piperidine ring due to its lone pair of electrons.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly the N-H proton of the piperidine ring.

Green Regions: Represent neutral or zero potential.

The MEP analysis visually confirms the sites of chemical reactivity, highlighting the nucleophilic character of the nitrogen atom and the electrophilic character of the N-H proton. nih.gov

Natural Population Analysis (NPA) and Charge Distribution

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density on each atom within a molecule. This provides a quantitative measure of the atomic charges, offering a more detailed view than the qualitative MEP map.

Wave Functional Properties: Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the wave function that provide detailed insight into the nature of chemical bonding. nih.govresearchgate.net They map regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores.

Electron Localization Function (ELF): ELF analysis demonstrates the atomic shell structure and helps classify chemical bonds. researchgate.net In this compound, ELF maps would show high localization values (close to 1.0) in the regions of C-C, C-H, and C-N covalent bonds, as well as for the lone pair on the nitrogen atom. This confirms the covalent character of the bonds and the presence of non-bonding electrons. researchgate.netcanterbury.ac.uk

Localized Orbital Locator (LOL): LOL provides a different perspective on electron localization, indicating where the gradients of localized orbitals are maximized. epfl.ch It offers a clear picture of bonding and lone pair regions, complementing the ELF analysis. For this molecule, LOL maps would distinctly visualize the areas corresponding to the piperidine ring's sigma bonds, the aromatic system's delocalized electrons, and the nitrogen's lone pair. researchgate.netresearchgate.net

Simulated Spectroscopic Properties and Comparison with Experimental Data

Computational methods allow for the simulation of various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational properties.

Vibrational Frequencies and Infrared (IR) Spectra

Theoretical calculations, typically using DFT with a basis set like B3LYP/6-311++G(d,p), can predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsion of the chemical bonds. The resulting theoretical IR spectrum can be compared with an experimental FT-IR spectrum to validate the computational model and assign the observed absorption bands. nih.govnih.gov

For this compound, the key vibrational modes would include:

N-H Stretching: A characteristic band expected in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic (piperidine and methyl) C-H stretching occurs just below 3000 cm⁻¹. acs.orgacs.org

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

CH₂ Bending: The scissoring and wagging vibrations of the piperidine and benzyl methylene (B1212753) groups appear in the 1400-1500 cm⁻¹ region. researchgate.net

C-N Stretching: These vibrations are typically found in the 1000-1200 cm⁻¹ range.

Illustrative Table of Calculated vs. Experimental Vibrational Frequencies for a Benzylpiperidine Analog

Vibrational Assignment Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
N-H Stretch 3445 3420
Aromatic C-H Stretch 3069 3065
Aliphatic C-H Stretch 2925 2924
Aromatic C=C Stretch 1605 1603
CH₂ Bend 1452 1453
C-N Stretch 1190 1188

Note: This table is a representative example based on data for similar structures to illustrate the typical correlation between calculated and experimental values. A scaling factor is often applied to calculated frequencies to improve agreement with experimental data. nih.gov The NIST WebBook provides an experimental gas-phase IR spectrum for the related compound 4-Benzylpiperidine (B145979), which shows characteristic absorptions consistent with these ranges. nist.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in confirming molecular structures and understanding the electronic environment of individual atoms. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting NMR shielding tensors, from which chemical shifts are derived.

To obtain accurate results that can be compared with experimental data, it is often necessary to consider the conformational flexibility of the molecule. For a molecule like this compound, which has a flexible piperidine ring and a rotatable benzyl group, multiple low-energy conformations can coexist at room temperature. Boltzmann averaging is a statistical mechanics concept applied to computational results to account for this. The process involves:

A conformational search to identify all significant low-energy structures of the molecule.

Optimization of the geometry of each conformer.

Calculation of the NMR shielding constants for each optimized conformer using the GIAO method, typically with Density Functional Theory (DFT).

Calculation of the relative energies of each conformer to determine their population according to the Boltzmann distribution at a given temperature.

The final predicted chemical shift for each nucleus is the weighted average of the shifts from all conformers, with the weights determined by their respective populations.

As of the latest literature surveys, specific GIAO NMR chemical shift calculations coupled with Boltzmann averaging for this compound have not been reported in peer-reviewed studies. Such a study would be valuable for assigning the ¹H and ¹³C NMR spectra of this compound definitively.

Ultraviolet-Visible (UV-Vis) Absorption Spectra

Computational methods can also predict the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for simulating the UV-Vis spectra of organic molecules.

The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum arises from electronic excitations from occupied molecular orbitals to unoccupied molecular orbitals. For this compound, the absorption bands are expected to originate from π → π* transitions within the substituted benzene ring.

Detailed computational studies on the UV-Vis absorption spectrum of this compound are not currently available in the scientific literature. A theoretical investigation would likely employ TD-DFT calculations to determine the excitation energies and would be crucial for understanding the photophysical properties of the molecule.

Reaction Mechanism Prediction and Validation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, which govern the reaction rate.

For this compound, computational studies could predict the mechanisms of various reactions, such as N-alkylation, N-acylation, or reactions involving the aromatic ring. For instance, in a hypothetical reaction, quantum mechanical calculations (like DFT) would be used to:

Model the three-dimensional structures of the reactants.

Locate the transition state structure for each step of the proposed mechanism.

Calculate the energy barrier (activation energy) for each step.

Identify any intermediate species formed during the reaction.

This information provides a detailed, molecular-level understanding of the reaction's feasibility and kinetics. Currently, there are no published computational studies specifically detailing reaction mechanism predictions for this compound. Computational investigations on the reactivity of the piperidine nitrogen or the dimethyl-benzyl group would be valuable for synthetic chemists looking to utilize this compound as a building block.

Derivatization and Structure Reactivity Relationships Srr of 4 3,4 Dimethyl Benzyl Piperidine

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in 4-(3,4-dimethyl-benzyl)-piperidine is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can significantly alter the molecule's properties.

Alkylation, Acylation, and Other N-Substitutionsnih.govsielc.com

N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkyl halides. researchgate.net For instance, reaction with substituted benzyl (B1604629) chlorides in the presence of a base like potassium carbonate (K2CO3) in a solvent such as ethanol (B145695) can yield N-benzylpiperidine derivatives. echemi.comchemicalforums.com The reactivity of the benzyl chloride can be influenced by substituents on the aromatic ring; electron-donating groups may decrease electrophilicity, potentially requiring alternative reaction conditions such as using a non-polar aprotic solvent like dichloromethane (B109758) (DCM) and an organic base like N,N-diisopropylethylamine (DIEA). chemicalforums.com Reductive amination offers another route to N-alkylation. sciencemadness.org

N-Acylation: Acylation of the piperidine nitrogen introduces an amide functionality. This can be achieved using acyl chlorides or anhydrides. researchgate.net For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized, where the nitrogen is acylated with groups like benzoyl, adamantanoyl, and cyclohexanoyl. nih.gov These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Other N-Substitutions: Beyond simple alkyl and acyl groups, other substituents can be introduced. For example, N-sulfonyl derivatives can be prepared, such as N-(4-(4-benzyl-piperidine-1-sulfonyl)-phenyl)-acetamide. sigmaaldrich.com These reactions expand the chemical space accessible from the this compound core. The N-benzyl piperidine motif is a frequently used structural element in drug discovery due to its structural flexibility and three-dimensional character. nih.gov

Table 1: Examples of N-Substitution Reactions on Piperidine Derivatives
Reaction TypeReagentsProduct TypeReference
N-AlkylationSubstituted benzyl chloride, K2CO3, EtOH or DIEA, DCMN-Arylmethyl-piperidines echemi.comchemicalforums.com
N-AcylationAcyl chlorides (e.g., benzoyl chloride, adamantanoyl chloride)N-Acyl-piperidines nih.gov
N-SulfonylationSulfonyl chloridesN-Sulfonyl-piperidines sigmaaldrich.com

Modifications on the Dimethylbenzyl Moiety

Substituent Effects on Aromatic Ring Reactivity and Selectivity

The two methyl groups on the benzyl ring are electron-donating groups, which activate the aromatic ring towards electrophilic substitution reactions. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In the case of the 3,4-dimethylbenzyl group, the positions most susceptible to electrophilic attack would be positions 2, 5, and 6. The directing effects of the two methyl groups are additive, further enhancing the nucleophilicity of these positions.

Conversely, the electron-donating nature of the methyl groups can influence the reactivity of benzylic halides derived from this moiety. For example, a p-methoxybenzyl chloride, which also has an electron-donating group, is a very reactive SN1 electrophile. chemicalforums.com This suggests that a 3,4-dimethylbenzyl halide would also exhibit enhanced reactivity in nucleophilic substitution reactions.

Impact of Stereochemistry on Chemical Reactivity and Transformation Pathways

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters, leading to diastereomers with distinct chemical and physical properties. For example, the synthesis of 2-substituted 4-piperidones can result in separable diastereomers. kcl.ac.uk The stereochemistry of these derivatives can significantly influence their biological activity and how they interact with chiral environments, such as enzymes or receptors. The stereochemical aspects of N-benzyl piperidine motifs are often fine-tuned to optimize potency and reduce toxicity in drug development. nih.gov

Exploring Chemical Reactivity Profiles of Derivatives

The derivatization of this compound at either the piperidine nitrogen or the benzyl moiety leads to a wide array of compounds with diverse reactivity profiles.

Identification of Electrophilic and Nucleophilic Attack Sitesresearchgate.net

Nucleophilic Sites:

Piperidine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a primary nucleophilic site, readily participating in alkylation, acylation, and other reactions with electrophiles. nih.govsielc.comresearchgate.net

Aromatic Ring: The electron-rich 3,4-dimethylbenzyl ring is nucleophilic and can undergo electrophilic aromatic substitution.

Electrophilic Sites:

Benzylic Protons: The protons on the methylene (B1212753) bridge connecting the piperidine and benzyl rings can be abstracted under certain conditions, creating a carbanion that can then act as a nucleophile.

Carbonyl Group (in derivatives): Introduction of a carbonyl group, for instance by oxidation of a hydroxyl group on the piperidine ring or through acylation of the nitrogen, creates an electrophilic carbon atom susceptible to nucleophilic attack. For example, N-benzyl-4-piperidone undergoes Knoevenagel condensation with malononitrile (B47326). researchgate.net

The interplay of these reactive sites allows for a rich and varied chemistry, enabling the synthesis of a broad spectrum of derivatives with tailored properties.

Table 2: Key Reactive Sites in this compound and its Derivatives
Reactive SiteType of ReactivityPotential ReactionsReference
Piperidine NitrogenNucleophilicAlkylation, Acylation, Sulfonylation nih.govsielc.comresearchgate.netsigmaaldrich.com
3,4-Dimethylbenzyl RingNucleophilicElectrophilic Aromatic Substitution
Benzylic ProtonsPotentially AcidicDeprotonation to form a nucleophilic carbanion
Introduced Carbonyl GroupElectrophilicNucleophilic Addition (e.g., Knoevenagel condensation) researchgate.net

Compound Names Mentioned:

this compound

N-benzylpiperidine

N,N-diisopropylethylamine (DIEA)

N-benzoylpiperidine

N-adamantanoylpiperidine

N-cyclohexanoylpiperidine

N-(4-(4-benzyl-piperidine-1-sulfonyl)-phenyl)-acetamide

p-methoxybenzyl chloride

N-benzyl-4-piperidone

malononitrile

Influence of Solvents on Reactive Sites and Reaction Outcomes

The choice of solvent can significantly dictate the reaction pathway and yield in the derivatization of this compound. The solvent's properties, such as polarity, proticity, and coordinating ability, can influence the nucleophilicity of the piperidine nitrogen and the electrophilicity of the reacting partner, as well as stabilize transition states, thereby affecting reaction rates and outcomes.

The primary reactive site on this compound for derivatization is the secondary amine within the piperidine ring. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions such as N-alkylation and N-acylation. The solvent environment can modulate the availability and reactivity of this lone pair.

Solvent Effects on N-Alkylation

In N-alkylation reactions, where an alkyl group is introduced onto the piperidine nitrogen, the solvent plays a crucial role in the reaction mechanism, which can proceed via either an S(_N)1 or S(_N)2 pathway.

A discussion on a chemical forum regarding the N-alkylation of piperidine with substituted benzyl chloride highlights that polar protic solvents, such as ethanol, can favor S(_N)1/E1 pathways, whereas non-polar aprotic solvents like dichloromethane (DCM) are more conducive to S(_N)2/E2 reactions. chemicalforums.com In the context of this compound, reacting it with an alkyl halide in a polar protic solvent could lead to solvolysis of the halide, thus reducing the yield of the desired N-alkylated product. Conversely, a non-polar aprotic solvent would minimize this side reaction.

Furthermore, a study on the reaction between piperazine (B1678402) and benzyl bromide in various solvents revealed that the reaction rate is influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent. researchgate.net The findings indicated that the transition state is more solvated than the reactants in solvents with strong hydrogen bond donating and polarizability characteristics, which can accelerate the reaction. researchgate.net This suggests that for the N-alkylation of this compound, solvents capable of stabilizing the transition state through such interactions would likely increase the reaction rate.

The choice of base in conjunction with the solvent is also critical. An inorganic base like potassium carbonate in a polar protic solvent might lead to different outcomes compared to an organic base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent. chemicalforums.com For instance, in a polar protic solvent, the formation of hydroxide (B78521) anions from an inorganic base can lead to competitive hydroxyl substitution of the alkyl halide. chemicalforums.com

The following table summarizes the anticipated influence of different solvent types on the N-alkylation of this compound.

Solvent TypeExample(s)Expected Influence on N-AlkylationPotential Side Reactions
Polar ProticEthanol, MethanolMay favor S(_N)1 mechanisms. Can solvate both the nucleophile and the electrophile. Can participate in hydrogen bonding, potentially hindering the nucleophilicity of the piperidine nitrogen.Solvolysis of the alkylating agent.
Polar AproticDimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Favorable for S(_N)2 reactions. Effectively solvates cations, leaving the nucleophile more reactive.May be difficult to remove after reaction.
Non-polar AproticDichloromethane (DCM), Toluene (B28343)Generally favors S(_N)2 mechanisms. Low solubility of reactants may be an issue.Slower reaction rates compared to polar aprotic solvents.

Solvent Effects on N-Acylation

N-acylation of this compound involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride. The solvent's role in this transformation is primarily to dissolve the reactants and to facilitate the reaction without participating in it.

Aprotic solvents are generally preferred for N-acylation to avoid the solvolysis of the acylating agent. Non-polar aprotic solvents like dichloromethane or toluene are often used, typically in the presence of a tertiary amine base (e.g., triethylamine (B128534) or DIPEA) to act as a scavenger for the acid byproduct (e.g., HCl). Polar aprotic solvents such as DMF can also be employed and may accelerate the reaction due to their ability to dissolve a wide range of reactants and stabilize charged intermediates.

The table below outlines the expected effects of different solvents on the N-acylation of this compound.

Solvent TypeExample(s)Expected Influence on N-AcylationPotential Side Reactions
Polar ProticEthanol, WaterNot recommended.Solvolysis of the acylating agent.
Polar AproticDimethylformamide (DMF)Can enhance reaction rates by dissolving reactants and stabilizing intermediates.Potential for side reactions with the solvent at high temperatures.
Non-polar AproticDichloromethane (DCM), Tetrahydrofuran (THF)Good choice for dissolving reactants and minimizing side reactions.May have limited dissolving power for some reactants.

Advanced Analytical Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted Collision Cross Section (CCS) for Adducts of 4-(3,4-dimethoxyphenyl)piperidine (B1594652) uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 222.14887 151.1
[M+Na]⁺ 244.13081 156.4
[M-H]⁻ 220.13431 154.4
[M+NH₄]⁺ 239.17541 167.3
[M+K]⁺ 260.10475 153.4
[M+H-H₂O]⁺ 204.13885 143.3
[M+HCOO]⁻ 266.13979 169.1

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: This experiment identifies the different types of protons in the molecule and their neighboring protons. For 4-(3,4-Dimethyl-benzyl)-piperidine, one would expect to see signals for the aromatic protons, the benzylic methylene (B1212753) protons, the piperidine (B6355638) ring protons, and the two methyl groups on the benzene (B151609) ring. The splitting patterns and integration of these signals would provide valuable structural information. For instance, ¹H NMR data for the related compound 4-benzylpiperidine (B145979) shows characteristic signals for the phenyl and piperidine protons. unisi.it

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, distinct signals would be expected for the carbons of the dimethyl-substituted benzene ring, the benzylic carbon, and the carbons of the piperidine ring.

COSY (Correlation Spectroscopy): This 2D NMR technique reveals which protons are coupled to each other, typically through two or three bonds. It is instrumental in piecing together the fragments of a molecule by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, linking the benzyl (B1604629) group to the piperidine ring.

While specific NMR data for this compound is not available, the expected shifts can be inferred from similar structures.

Table 2: Representative ¹H and ¹³C NMR Data for a Related Piperidine Derivative

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic Protons 6.86–6.97 (m) 110-150
Piperidine N–CH₂ groups 3.45–3.65 (m) ~50-60
Piperidine CH₂ groups 1.55–1.68 (m) ~25-30

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic portions, N-H stretching of the piperidine secondary amine, and C-C stretching vibrations of the aromatic ring. The gas-phase IR spectrum of 4-benzylpiperidine is available and shows these characteristic features. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide clear signals for the symmetric breathing modes of the aromatic ring.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-3000
C=C Aromatic Stretch 1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the substituted benzene ring. A study on charge-transfer complexes of 4-benzylpiperidine utilized UV-Vis spectroscopy to characterize the electronic spectra of the resulting complexes. kcl.ac.uk The position and intensity of the absorption maxima can be influenced by the substitution pattern on the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

While a crystal structure for this compound is not available in the provided search results, studies on related piperidine derivatives have been conducted. uni.luresearchgate.net For instance, the crystal structure of other N-benzyl piperidine derivatives reveals details about the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the substituents. uni.lu Such an analysis for this compound would provide unambiguous proof of its stereochemistry and solid-state conformation.

Advanced Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC with specialized detectors)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed to assess its purity.

Using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, the compound can be separated from any impurities. nih.gov Specialized detectors, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), can be coupled with the HPLC system to provide further structural information and confirm the identity of the main peak and any impurities. The use of chiral HPLC columns can also be employed to separate enantiomers if the compound is chiral. researchgate.net

Table 4: Mentioned Compounds

Compound Name
This compound
4-(3,4-dimethoxyphenyl)piperidine
4-benzylpiperidine
N-benzyl piperidine
Piperidine
Acetonitrile

Non Pharmacological Applications and Industrial Relevance

Role as Chemical Precursors and Synthetic Intermediates

The value of a chemical compound in industrial synthesis is often determined by its utility as a building block for more complex molecules. Piperidine (B6355638) and its derivatives are well-established as versatile intermediates in organic chemistry.

Building Blocks for Complex Organic Molecules

The fundamental structure of 4-(3,4-Dimethyl-benzyl)-piperidine, which combines a piperidine ring with a substituted benzyl (B1604629) group, suggests its potential as a scaffold for creating more intricate chemical architectures. The piperidine nitrogen can be a site for various chemical reactions, including alkylation, acylation, and arylation, allowing for the introduction of diverse functional groups. The aromatic ring of the benzyl moiety can also undergo further substitution reactions.

However, a review of available scientific literature and chemical databases does not provide specific examples of this compound being used as a starting material or intermediate in the synthesis of other complex organic molecules outside of the pharmacological context. While the foundational chemistry of piperidines supports this potential application, documented industrial or large-scale synthetic uses for this particular compound are not readily found.

Application in Polymer Science

The incorporation of nitrogen-containing heterocyclic compounds like piperidine into polymer chains can impart unique properties, such as altered solubility, thermal stability, and ion-exchange capabilities.

Synthesis and Characterization of Piperidine-Containing Polymers

In polymer science, piperidine derivatives are utilized in the synthesis of various functional polymers. For instance, they can be incorporated into the polymer backbone or as pendant groups. The presence of the piperidine ring can influence the physical and chemical properties of the resulting polymer.

Despite the general use of piperidines in polymer chemistry, there is no specific mention in the scientific literature of this compound being used as a monomer or a co-monomer in the synthesis of piperidine-containing polymers. Research in this area tends to focus on other substituted piperidines that are more readily available or offer specific functionalities for targeted applications.

Potential in Materials Science as Modifiers and Stabilizers

The introduction of specific chemical moieties can enhance the properties of materials such as plastics, cosmetics, and electronic components. Piperidine derivatives, particularly hindered amine light stabilizers (HALS), which are derivatives of 2,2,6,6-tetramethyl piperidine, are widely used to protect polymers from degradation by light and heat.

The structure of this compound does not align with that of typical HALS. There is no evidence in the available literature to suggest that this specific compound is used as a modifier or stabilizer in cosmetics, plastics, or electronics. The industrial applications in this sector are dominated by other, more effective and commercially established piperidine derivatives.

Use in Agrochemical Research

The piperidine ring is a common feature in a number of fungicides, herbicides, and insecticides. The development of new agrochemicals often involves the synthesis and screening of novel heterocyclic compounds.

While the broader class of piperidine derivatives has a significant role in agrochemical research and development, there are no specific, publicly accessible research articles or patents that indicate the use of this compound in the synthesis of new agrochemicals. The focus of agrochemical innovation appears to be on other piperidine-based structures.

Future Research Directions and Unexplored Avenues

Development of Novel and Greener Synthetic Routes for Enhanced Efficiency

Key areas for development include:

Flow Chemistry: Continuous flow processes offer significant advantages over batch production, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.net Implementing a flow-based synthesis for 4-(3,4-Dimethyl-benzyl)-piperidine could lead to higher throughput and more consistent product quality.

Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence can lead to highly selective transformations under mild conditions, reducing the need for protecting groups and harsh reagents. chemistryjournals.net Exploring enzymatic routes to construct or functionalize the piperidine (B6355638) ring could offer a greener alternative to traditional methods.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds. mdpi.com Its application to the synthesis of this compound could significantly shorten reaction times and improve energy efficiency. mdpi.com

Synthetic StrategyPotential Advantages for this compound Synthesis
Flow Chemistry Increased safety, higher throughput, improved reproducibility.
Biocatalysis High selectivity, mild reaction conditions, reduced waste.
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, energy efficiency.

Exploration of Sustainable Catalytic Systems for Piperidine Functionalization

The direct functionalization of the piperidine ring is a powerful tool for creating diverse molecular architectures. Future research will likely focus on the use of sustainable catalytic systems to achieve this.

Promising areas of investigation include:

Earth-Abundant Metal Catalysis: Transitioning from precious metal catalysts (like palladium and rhodium) to catalysts based on more abundant and less toxic metals (such as iron, copper, and nickel) is a key goal of green chemistry. nih.gov Developing catalytic systems based on these metals for the C-H functionalization of the piperidine ring in this compound would be a significant advancement.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under very mild conditions. researchgate.net Photoredox catalysis could enable novel transformations of the piperidine ring that are not accessible through traditional thermal methods.

In-depth Mechanistic Studies of Unconventional Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. For a compound like this compound, several areas warrant deeper mechanistic investigation.

Site-Selective C-H Functionalization: The piperidine ring has multiple C-H bonds that could potentially be functionalized. Mechanistic studies, combining experimental and computational approaches, can elucidate the factors that control the regioselectivity of these reactions, allowing for the targeted modification of the C2, C3, or C4 positions. nih.govresearchgate.netnih.gov

Ring-Opening and Rearrangement Reactions: Understanding the conditions under which the piperidine ring can be opened or rearranged can lead to the discovery of novel synthetic pathways to other valuable N-heterocycles.

Stereoselective Transformations: For many applications, the stereochemistry of the piperidine ring is critical. In-depth mechanistic studies of stereoselective reactions can guide the development of catalysts and conditions that provide high levels of enantiomeric and diastereomeric control. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is an increasingly powerful tool for accelerating chemical research and development. In the context of this compound, computational modeling could be applied in several ways.

Predicting Physicochemical Properties: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity. nih.gov This information can be used to guide experimental work and to screen for promising candidates for specific applications.

Virtual Screening for Biological Activity: If this compound were to be explored for pharmacological applications, its interactions with biological targets could be modeled using molecular docking and molecular dynamics simulations. nih.gov This would allow for the rapid screening of its potential as a therapeutic agent.

Designing Novel Materials: Computational modeling can be used to predict the properties of materials incorporating this compound, such as polymers or ionic liquids. This could facilitate the discovery of new materials with tailored properties for specific applications.

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of molecular structure, reactivity, and spectroscopic properties.
Molecular Docking Virtual screening for potential biological targets.
Molecular Dynamics (MD) Simulations Studying the dynamic behavior and interactions with other molecules.

Discovery of Novel Non-Pharmacological Applications in Emerging Fields

While many piperidine derivatives find use as pharmaceuticals, there is a growing interest in their non-pharmacological applications. nih.govnih.gov Future research could uncover novel uses for this compound in a variety of emerging fields.

Potential areas for exploration include:

Organic Electronics: The nitrogen atom in the piperidine ring can be quaternized to create ionic compounds. These could be investigated as components of organic light-emitting diodes (OLEDs), solar cells, or transistors.

Corrosion Inhibitors: The ability of nitrogen-containing compounds to adsorb onto metal surfaces makes them effective corrosion inhibitors. This compound could be evaluated for its ability to protect various metals from corrosion in different environments.

Catalysis: The piperidine moiety itself can act as an organocatalyst for a variety of chemical transformations. mdpi.com The specific substitution pattern of this compound might impart unique catalytic activity or selectivity.

Ionic Liquids: By quaternizing the piperidine nitrogen and pairing it with a suitable anion, a novel ionic liquid could be synthesized. The properties of this ionic liquid, such as its melting point, viscosity, and conductivity, would depend on the specific structure of the cation and anion, and could be tailored for applications ranging from solvents for chemical reactions to electrolytes in batteries.

Q & A

Basic: What experimental design principles should guide the synthesis of 4-(3,4-Dimethyl-benzyl)-piperidine to ensure reproducibility?

Answer:
Synthesis optimization requires factorial design to systematically evaluate variables like reaction temperature, solvent choice, and stoichiometry. For example, a 2^k factorial design (where k = number of variables) can identify critical parameters affecting yield and purity . Purification steps (e.g., recrystallization or column chromatography) must be validated using analytical techniques such as HPLC or GC (>99% purity threshold) . Safety protocols, including glovebox use for moisture-sensitive intermediates and fume hoods for volatile reagents, should align with GHS hazard classifications (e.g., skin/eye irritation risks) .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:
Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly 1H^1H-NMR to resolve benzylic protons and piperidine ring signals. 13C^{13}C-NMR and DEPT-135 can differentiate quaternary carbons from methyl groups . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., m/z = 189.2 [M+H]+) and fragmentation patterns . Infrared (IR) spectroscopy identifies functional groups like C-N stretches (~1250 cm1^{-1}) and aromatic C-H bends .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:
Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzylic position may show higher reactivity due to conjugation with the piperidine ring . Molecular dynamics (MD) simulations assess solvation effects and ligand-protein binding affinities, which are critical for pharmacological studies . Software like Gaussian or GROMACS should be calibrated using experimental data (e.g., crystallographic or kinetic studies) to validate accuracy .

Advanced: What strategies resolve contradictions in toxicity data for this compound derivatives?

Answer:
Discrepancies in toxicity profiles (e.g., conflicting LD50_{50} values) require meta-analysis of in vitro and in vivo studies. For example, compare Ames test results (mutagenicity) with acute oral toxicity in rodent models . Dose-response curves and Hill coefficients should be normalized across studies to account for assay variability . Cross-referencing with structurally analogous compounds (e.g., 4-benzylpiperidine derivatives) can identify structure-activity relationships (SARs) explaining divergent results .

Basic: What safety protocols are essential when handling this compound in aqueous conditions?

Answer:
Use nitrile gloves and chemical-resistant aprons to prevent dermal exposure (GHS H315/H319) . In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines . Aqueous work requires pH monitoring to avoid exothermic reactions; buffered solutions (pH 4–6) are recommended for stability . Ventilation must maintain airborne concentrations below OSHA’s permissible exposure limit (PEL) of 5 mg/m³ .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in substitution reactions?

Answer:
Steric hindrance from the 3,4-dimethyl groups directs electrophiles to the para position on the benzyl ring. Electronic effects are modeled using Hammett substituent constants (σm_m=0.37 for methyl), showing electron-donating groups increase nucleophilicity at the benzylic carbon . Kinetic isotope effects (KIE) and isotopic labeling (e.g., 2H^2H/13C^{13}C) quantify transition-state interactions in SN2 mechanisms . Competitive experiments with directing groups (e.g., nitro vs. methoxy) validate computational predictions .

Basic: What analytical workflows ensure batch-to-batch consistency in this compound production?

Answer:
Implement Quality by Design (QbD) principles, including critical quality attributes (CQAs) like enantiomeric excess (ee) and residual solvent levels. Use UPLC-PDA for purity checks and Karl Fischer titration for water content (<0.1%) . Stability studies under ICH guidelines (25°C/60% RH for 6 months) assess degradation products via LC-MS . Batch records must document reaction parameters (e.g., reflux time ±5 minutes) to ensure reproducibility .

Advanced: How can isotopic labeling elucidate the metabolic pathways of this compound in vivo?

Answer:
Synthesize 14C^{14}C-labeled analogs at the benzyl carbon to track hepatic metabolism via β-oxidation or cytochrome P450 enzymes. Radiolabeled compounds are dosed in rodent models, with metabolites isolated using SPE cartridges and quantified via scintillation counting . High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites (e.g., glucuronide conjugates) . Comparative studies with unlabeled controls confirm isotope effects on pharmacokinetics .

Basic: What solvent systems optimize the crystallization of this compound?

Answer:
Use mixed solvents (e.g., ethanol/water 70:30 v/v) to achieve supersaturation. Cooling crystallization at 0–4°C with seed crystals improves polymorph control . X-ray diffraction (XRD) confirms crystal lattice parameters, while differential scanning calorimetry (DSC) monitors melting points (expected range: 110–115°C) . Avoid halogenated solvents (e.g., DCM) due to GHS H335 respiratory hazard risks .

Advanced: What mechanistic insights explain the catalytic hydrogenation of this compound intermediates?

Answer:
Hydrogenation of unsaturated precursors (e.g., 4-benzylidenepiperidine) follows Langmuir-Hinshelwood kinetics, with Pd/C catalysts (5% w/w) under 50 psi H2_2. In situ FTIR monitors C=C bond reduction (~1650 cm1^{-1} to loss of peak) . Competitive adsorption studies reveal methyl groups sterically hinder catalyst access, requiring higher H2_2 pressures for complete conversion . Post-reaction, catalyst recovery via centrifugation and ICP-OES ensures <1 ppm metal residue .

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Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Dimethyl-benzyl)-piperidine
Reactant of Route 2
4-(3,4-Dimethyl-benzyl)-piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.